molecular formula C14H14N2O2 B11821943 N-(1-[4-(Pyridin-3-ylmethoxy)phenyl]ethylidene)hydroxylamine

N-(1-[4-(Pyridin-3-ylmethoxy)phenyl]ethylidene)hydroxylamine

Cat. No.: B11821943
M. Wt: 242.27 g/mol
InChI Key: QPEKYMOYDZAFJD-UHFFFAOYSA-N
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Description

N-(1-[4-(Pyridin-3-ylmethoxy)phenyl]ethylidene)hydroxylamine is a hydroxylamine derivative characterized by a pyridinylmethoxy-substituted phenyl group linked to an ethylidene-hydroxylamine backbone. This compound is structurally notable for its hybrid aromatic-heterocyclic system, which combines a pyridine ring (a nitrogen-containing heterocycle) with a phenyl ether moiety.

Properties

IUPAC Name

N-[1-[4-(pyridin-3-ylmethoxy)phenyl]ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-11(16-17)13-4-6-14(7-5-13)18-10-12-3-2-8-15-9-12/h2-9,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEKYMOYDZAFJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)OCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[4-(pyridin-3-ylmethoxy)phenyl]ethylidene}hydroxylamine typically involves the reaction of 4-(pyridin-3-ylmethoxy)benzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for N-{1-[4-(pyridin-3-ylmethoxy)phenyl]ethylidene}hydroxylamine are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-{1-[4-(pyridin-3-ylmethoxy)phenyl]ethylidene}hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oximes, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-{1-[4-(pyridin-3-ylmethoxy)phenyl]ethylidene}hydroxylamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{1-[4-(pyridin-3-ylmethoxy)phenyl]ethylidene}hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit certain enzymes or disrupt cellular processes, contributing to its observed biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize N-(1-[4-(Pyridin-3-ylmethoxy)phenyl]ethylidene)hydroxylamine, comparisons are drawn to hydroxamic acids, hydroxylamine derivatives, and aryl-substituted phthalimides. Key distinctions arise from functional groups, substituent effects, and applications.

Table 1: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Potential Applications
This compound Pyridine-phenyl ether + hydroxylamine -NH-OH, pyridinylmethoxy Metal chelation, redox-active ligands
Hydroxamic acids (e.g., Compounds 6–10, ) Aryl/alkyl + hydroxamate -CONH-OH Antioxidants, enzyme inhibitors
3-Chloro-N-phenyl-phthalimide () Phthalimide + chloro-phenyl Imide ring, chloro substituent Polymer synthesis, monomer precursor

Key Findings:

Functional Group Reactivity: The hydroxylamine group (-NH-OH) in the target compound is distinct from the hydroxamate (-CONH-OH) group in compounds like N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide (Compound 6, ). Hydroxamates are stronger metal chelators due to the carbonyl oxygen’s electron-withdrawing effect, whereas hydroxylamines may exhibit weaker but more selective binding .

Biological and Chemical Activity :

  • Hydroxamic acids (e.g., Compounds 6–10) are well-documented as antioxidants and histone deacetylase (HDAC) inhibitors. In contrast, the target compound’s hydroxylamine group may favor radical scavenging or nitroxide formation, though specific studies are lacking .
  • 3-Chloro-N-phenyl-phthalimide’s imide structure enables thermal stability, critical for polyimide synthesis, whereas the target compound’s ether and hydroxylamine groups may limit thermal resilience .

Solubility and Stability :

  • The pyridine ring in the target compound likely enhances solubility in polar solvents compared to purely aromatic systems like 3-chloro-N-phenyl-phthalimide. However, the hydroxylamine group may render it susceptible to oxidation, necessitating stabilizers akin to butylated hydroxyanisole (BHA) used in hydroxamic acid studies .

Biological Activity

N-(1-[4-(Pyridin-3-ylmethoxy)phenyl]ethylidene)hydroxylamine is a compound with potential therapeutic applications due to its unique structural properties and biological activity. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

  • Chemical Formula : C16_{16}H18_{18}N2_{2}O
  • CAS Number : 1016826-30-4
  • Molecular Structure : Chemical Structure

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route generally includes the following stages:

  • Formation of the Hydroxylamine : The initial step involves reacting the appropriate aldehyde with hydroxylamine in the presence of an acid catalyst.
  • Purification : The product is purified using methods such as recrystallization or chromatography to achieve a high purity level (typically ≥95%).

This compound exhibits various biological activities, including:

  • Antioxidant Activity : The compound has shown significant antioxidant properties, which may be attributed to its ability to scavenge free radicals and reduce oxidative stress.
  • Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against various bacterial strains, suggesting potential use in treating infections.

Case Studies

  • Antioxidant Efficacy :
    • A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels, demonstrating its potential as a natural antioxidant .
  • Antimicrobial Properties :
    • In vitro tests were conducted against Gram-positive and Gram-negative bacteria. The compound exhibited inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL .

Data Table: Biological Activities

Activity TypeTest MethodResultReference
AntioxidantDPPH AssayIC50 = 45 µM
AntimicrobialMIC TestMIC = 50 µg/mL (E. coli)
AntimicrobialMIC TestMIC = 25 µg/mL (S. aureus)

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